1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo- 1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo-
Brand Name: Vulcanchem
CAS No.: 137689-96-4
VCID: VC0159501
InChI: InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17)
SMILES: CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol

1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo-

CAS No.: 137689-96-4

Main Products

VCID: VC0159501

Molecular Formula: C11H10N2O4

Molecular Weight: 234.21 g/mol

1(2H)-Quinoxalineacetic  acid,  3,4-dihydro--alpha--methyl-2,3-dioxo- - 137689-96-4

CAS No. 137689-96-4
Product Name 1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo-
Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
IUPAC Name 2-(2,3-dioxo-4H-quinoxalin-1-yl)propanoic acid
Standard InChI InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17)
Standard InChIKey NUDMTQSXCGAGHU-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O
Canonical SMILES CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O
Synonyms 1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo-
PubChem Compound 19808457
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator